molecular formula C7H11NOS B069988 (2-Isopropylthiazol-5-yl)methanol CAS No. 165315-76-4

(2-Isopropylthiazol-5-yl)methanol

Cat. No. B069988
CAS RN: 165315-76-4
M. Wt: 157.24 g/mol
InChI Key: FCKAJPDGXQGBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Isopropylthiazol-5-yl)methanol” is a chemical compound with the formula C7H11NOS . It contains a total of 21 bonds, including 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Thiazole .


Molecular Structure Analysis

The molecule contains a total of 21 atoms, including 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . It also contains a five-membered ring and a hydroxyl group .

Scientific Research Applications

Pharmaceutical and Biological Activities

Thiazoles have been found to exhibit a variety of pharmaceutical and biological activities. They have been used in the development of drugs with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Agrochemicals

Thiazoles and their derivatives have broad applications in the field of agrochemicals . They are used in the synthesis of various pesticides and herbicides.

Industrial Applications

In the industrial sector, thiazoles are used in the production of rubber vulcanization . They are also used in the synthesis of liquid crystals , sensors , and sunscreens .

Photographic Sensitizers

Thiazoles are used as photographic sensitizers . They play a crucial role in the process of capturing and developing images in photography.

Catalysts

Thiazoles are used as catalysts in various chemical reactions . They help speed up the reaction rate, making the process more efficient.

Dyes and Pigments

Thiazoles are used in the production of dyes and pigments . They provide color to various products, from textiles to paints.

Safety And Hazards

The safety data sheet for “(2-Isopropylthiazol-5-yl)methanol” is not available. Therefore, it’s recommended to handle this compound with the same precautions as other chemicals: avoid inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKAJPDGXQGBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropylthiazol-5-yl)methanol

Synthesis routes and methods

Procedure details

Using the procedure of Example 5B, but replacing ethyl 2-isopropyl-4-thiazolecarboxylate with ethyl 2-isopropylthiazole-5-carboxylate provided, after silica gel chromatography using 3% methanol in chloroform, the desired compound, Rf 0.3, (5% methanol in chloroform) in 25% yield. 1H NMR (d6 -DMSO) δ1.30 (d, J=7 Hz, 6H), 3.22 (heptet, J=7 Hz, 1H), 4.61 (dd, J=6, 1 Hz, 2H), 5.45 (t, J=6 Hz, 1H), 7.48 (br s, 1H).
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